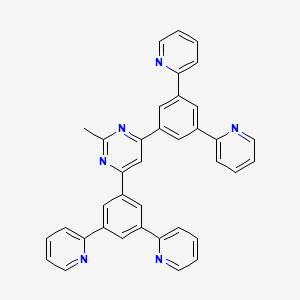
B2PyMPM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used as an electron-transport layer or hole-blocking layer material in organic light-emitting diodes (OLEDs) and photovoltaic devices . The presence of pyridine rings enables intramolecular and intermolecular hydrogen bonding, which enhances the horizontal molecular orientation and leads to high charge mobility .
Preparation Methods
The synthesis of 4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine involves several steps. The key synthetic route includes the formation of the 2-methylpyrimidine core followed by the attachment of pyridine pendants. The reaction conditions typically involve the use of high-purity reagents and controlled environments to ensure the formation of the desired product . Industrial production methods often employ sublimation techniques to obtain ultra-pure-grade chemicals .
Chemical Reactions Analysis
4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The pyridine rings in the compound can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine has a wide range of scientific research applications, including:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying molecular interactions and biological processes.
Industry: It is used in the production of high-performance OLEDs and other organic electronic devices.
Mechanism of Action
The mechanism of action of 4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine involves its ability to form intramolecular and intermolecular hydrogen bonds. These bonds lead to a planar molecular structure and enhanced horizontal molecular orientation, resulting in high charge mobility . The compound interacts with molecular targets through hydrogen bonding and other non-covalent interactions, affecting the electronic properties of the materials it is incorporated into .
Comparison with Similar Compounds
4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine can be compared with other similar compounds, such as:
B4PyMPM: Another pyridine derivative with different structural properties and electronic characteristics. The uniqueness of 4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine lies in its specific molecular structure, which provides optimal hydrogen bonding and charge mobility for use in OLEDs and photovoltaic devices.
Properties
Molecular Formula |
C37H26N6 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
4,6-bis(3,5-dipyridin-2-ylphenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C37H26N6/c1-25-42-36(30-20-26(32-10-2-6-14-38-32)18-27(21-30)33-11-3-7-15-39-33)24-37(43-25)31-22-28(34-12-4-8-16-40-34)19-29(23-31)35-13-5-9-17-41-35/h2-24H,1H3 |
InChI Key |
JBSGZQMUNSLKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC(=CC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)

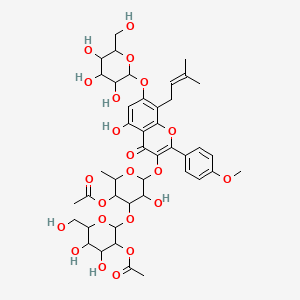
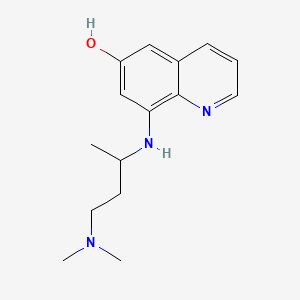
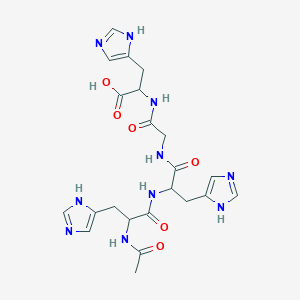
![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)
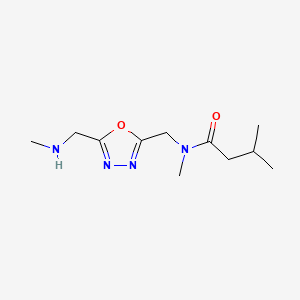

![N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12300576.png)

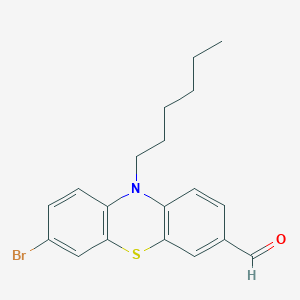
![6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol](/img/structure/B12300580.png)

